molecular formula C9H10N2O2S B184144 2-(ethylsulfonyl)-1H-benzimidazole CAS No. 30192-40-6

2-(ethylsulfonyl)-1H-benzimidazole

Cat. No.: B184144
CAS No.: 30192-40-6
M. Wt: 210.26 g/mol
InChI Key: XIBYQDHWUOXOEU-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1H-benzimidazole (ESBI) is an organic molecule that has been widely studied for its potential applications in a variety of scientific fields, ranging from organic synthesis to pharmaceuticals and biochemistry. ESBI is a heterocyclic sulfur-containing organic compound with a benzimidazole core, and has attracted considerable research attention due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-1H-benzimidazole is still not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are associated with inflammation. Additionally, this compound has been suggested to act as an antioxidant, which may explain its anti-inflammatory activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have demonstrated that this compound is capable of inhibiting the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been found to inhibit the activity of the enzymes COX-2 and LOX, which are associated with inflammation. In vivo studies have also demonstrated that this compound is capable of reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

The synthesis of 2-(ethylsulfonyl)-1H-benzimidazole is relatively straightforward and cost-effective, making it a useful reagent for laboratory experiments. Additionally, this compound has been found to be stable in aqueous solution, making it suitable for use in aqueous-based reactions. However, this compound is not soluble in organic solvents, which limits its use in organic-based reactions.

Future Directions

The potential applications of 2-(ethylsulfonyl)-1H-benzimidazole are vast, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, further research is needed to develop new synthesis methods for this compound and to explore its potential applications in organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research is needed to explore the potential of this compound as an anti-inflammatory agent, and to investigate its potential therapeutic applications in the treatment of various diseases. Finally, further research is needed to explore the potential of this compound as an antioxidant, and to investigate its potential therapeutic applications in the prevention and treatment of various diseases.

Synthesis Methods

2-(ethylsulfonyl)-1H-benzimidazole can be synthesized via a two-step process involving the condensation of ethylsulfonyl chloride with 1-amino-2-methylbenzimidazole, followed by hydrolysis of the product. This method has been widely used in the synthesis of this compound, and has been found to be an efficient and cost-effective method for producing the compound.

Scientific Research Applications

2-(ethylsulfonyl)-1H-benzimidazole has been studied for its potential applications in a variety of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, this compound has been used as a reagent for the preparation of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. In pharmaceuticals, this compound has been studied as a potential anti-inflammatory agent, and has been found to exhibit anti-inflammatory activity in vitro and in vivo. In biochemistry, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Ethylsulfonyl)-1H-benzimidazole are not yet fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context. For example, it may act as a substrate, inhibitor, or modulator for certain enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects depend on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in experimental design and data interpretation.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. Studies have shown that different dosages can lead to different physiological responses, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical behavior. This compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

2-ethylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-14(12,13)9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBYQDHWUOXOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307534
Record name 2-(ethylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30192-40-6
Record name NSC191955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(ethylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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